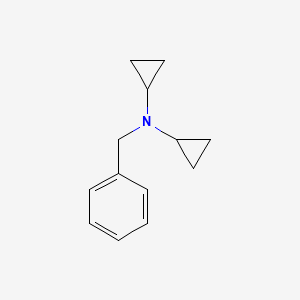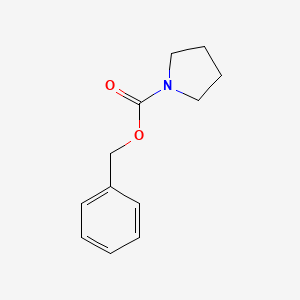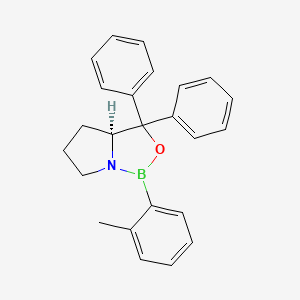
(S)-(-)-o-Tolyl-CBS-oxazaborolidine solution
Overview
Description
(S)-(-)-o-Tolyl-CBS-oxazaborolidine (OTB) is a boron-containing compound that has been used as a reagent in organic synthesis for many years. It has been widely studied for its ability to catalyze a variety of chemical reactions and is used in a variety of applications, including pharmaceutical synthesis, biochemistry, and materials science. OTB is a powerful and versatile reagent that has many advantages over other reagents, including its low cost, high reactivity, and its ability to perform a variety of reactions in a single step. In
Mechanism of Action
Target of Action
The compound, also known as (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution, is an organoboron catalyst . It is used in organic synthesis, specifically in the reduction of ketones .
Mode of Action
The compound is generated by heating ®-(+)-2-(diphenylhydroxymethyl) pyrrolidine along with trimethylboroxine or methylboronic acid . It acts as a catalyst in the reduction of ketones to alcohols . The compound’s interaction with its targets results in the synthesis of alcohols in high enantiomeric ratio .
Biochemical Pathways
The compound is involved in the reduction of ketones to alcohols . This process is crucial in organic synthesis, as it allows for the production of a wide range of organic compounds. The downstream effects of this pathway include the synthesis of various organic compounds, including commercial drugs such as ezetimibe and aprepitant .
Result of Action
The primary result of the compound’s action is the enantioselective reduction of ketones to alcohols . This process is highly valuable in organic synthesis, allowing for the production of chiral alcohols, which are key building blocks in the synthesis of various organic compounds, including pharmaceuticals .
Advantages and Limitations for Lab Experiments
(S)-(-)-o-Tolyl-CBS-oxazaborolidine solution has several advantages that make it an attractive reagent for laboratory experiments. It is relatively inexpensive, has a high reactivity, and can be used to perform a variety of reactions in a single step. Additionally, this compound is stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution research. This compound could be used to synthesize novel compounds with potential therapeutic applications. Additionally, this compound could be used to modify the structure of proteins, which could lead to new insights into the structure and function of proteins. Finally, this compound could be used to synthesize nanomaterials, which could be used in a variety of applications, including drug delivery and tissue engineering.
Scientific Research Applications
(S)-(-)-o-Tolyl-CBS-oxazaborolidine solution has been used in a variety of scientific research applications, including organic synthesis, biochemistry, materials science, and pharmaceutical synthesis. It has been used as a catalyst for a variety of reactions, including the synthesis of complex molecules, the synthesis of natural products, and the synthesis of pharmaceuticals. This compound has also been used as a reagent for the synthesis of polymers, for the synthesis of nanomaterials, and for the synthesis of biomolecules.
properties
IUPAC Name |
(3aS)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMKFCAQQGBIPZ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458596 | |
| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
463941-07-3 | |
| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)
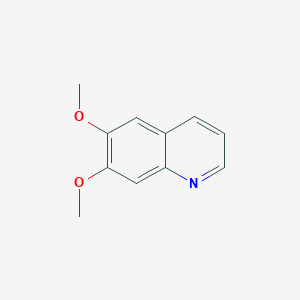






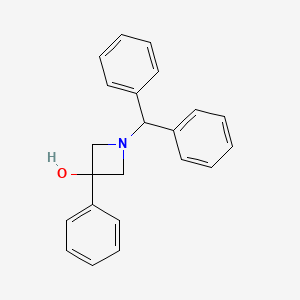
amine](/img/structure/B1600386.png)
